SODIUM NEW HOUTTUYFONATE
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Overview
Description
Dodecanoyl acetal sodium sulfite is a chemical compound known for its antimicrobial properties. It is a derivative of sodium houttuyfonate, which is commonly used in traditional Chinese medicine. The compound is characterized by its surfactant-like structure, having both hydrophobic and hydrophilic regions, making it effective in interacting with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanoyl acetal sodium sulfite is synthesized by the addition of sodium bisulfite to dodecanoyl acetal. The reaction typically involves the use of a solvent such as ethanol or water, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of dodecanoyl acetal sodium sulfite involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: Dodecanoyl acetal sodium sulfite can undergo oxidation reactions, where it is converted into sulfonic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form dodecanoyl acetal and sodium sulfite.
Substitution: It can participate in substitution reactions where the sulfite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Dodecanoyl acetal and sodium sulfite.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecanoyl acetal sodium sulfite has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is studied for its antimicrobial properties and its ability to interact with biological molecules such as proteins and enzymes.
Mechanism of Action
The mechanism of action of dodecanoyl acetal sodium sulfite involves its interaction with biological molecules. The compound’s surfactant-like structure allows it to bind to hydrophobic regions of proteins and enzymes, disrupting their function. This interaction can inhibit the activity of enzymes such as angiotensin I-converting enzyme (ACE) and renin, making it effective in controlling blood pressure and other physiological processes .
Comparison with Similar Compounds
- Hexanoyl Acetal Sodium Sulfite
- Octanoyl Acetal Sodium Sulfite
- Decanoyl Acetal Sodium Sulfite
- Tetradecanoyl Acetal Sodium Sulfite
Comparison: Dodecanoyl acetal sodium sulfite is unique due to its specific chain length, which affects its binding affinity and bioactivity. Compared to shorter-chain analogs like hexanoyl acetal sodium sulfite, dodecanoyl acetal sodium sulfite has a higher binding affinity for certain proteins and enzymes, making it more effective in certain applications. Its longer chain length also enhances its surfactant properties, making it more suitable for industrial applications .
Properties
IUPAC Name |
sodium;1-hydroxy-3-oxotetradecane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFFNAOSGJCISM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112714-99-5 |
Source
|
Record name | 1-Hydroxy-3-oxo-1-tetradecanesulfonic acid monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112714995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM LAUROYL-.ALPHA.-HYDROXYETHYL SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE9Y6YM5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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